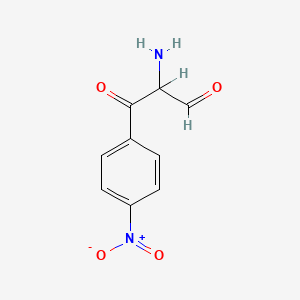
1-(4-Nitrophenyl)-2-amino-1,3-propandedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-2-amino-1,3-propandedione is an organic compound characterized by the presence of a nitrophenyl group attached to a propanedione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-amino-1,3-propandedione typically involves the reaction of 4-nitrobenzaldehyde with a suitable amine and a diketone. One common method includes the condensation of 4-nitrobenzaldehyde with 2-amino-1,3-propanedione under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitrophenyl)-2-amino-1,3-propandedione undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-2-amino-1,3-propandedione.
Oxidation: Corresponding oximes or nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-2-amino-1,3-propandedione has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-2-amino-1,3-propandedione involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-2-amino-1,3-propanediol: Similar structure but with a diol group instead of a diketone.
1-(4-Nitrophenyl)-2-amino-1,3-propanediamine: Contains an additional amino group.
1-(4-Nitrophenyl)-2-amino-1,3-propanenitrile: Contains a nitrile group instead of a diketone.
Uniqueness: 1-(4-Nitrophenyl)-2-amino-1,3-propandedione is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
90417-68-8 |
|---|---|
Fórmula molecular |
C9H8N2O4 |
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
2-amino-3-(4-nitrophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H8N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-5,8H,10H2 |
Clave InChI |
ZIMDJKOGIYHXMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(C=O)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(C=O)N)[N+](=O)[O-] |
Sinónimos |
1-(4-nitrophenyl)-2-amino-1,3-propandedione nitrophenylaminopropanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















